Olomoucine II -

Olomoucine II

Catalog Number: EVT-1567587
CAS Number:
Molecular Formula: C19H26N6O2
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Olomoucine II is a synthetic compound recognized for its potent inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK1. This compound is a derivative of purine and has garnered attention for its potential applications in cancer therapy due to its cytotoxic properties against various cancer cell lines. The compound's structure is characterized by a 2,6,9-trisubstituted purine framework, which contributes to its biological activity.

Source

Olomoucine II was first synthesized in the early 2000s by researchers exploring modifications of purine derivatives to enhance their efficacy as CDK inhibitors. The synthesis was reported in various studies, highlighting its superior activity compared to other known inhibitors like roscovitine and purvalanol A .

Classification

Olomoucine II falls under the classification of small-molecule inhibitors, specifically targeting cyclin-dependent kinases. It is categorized as a purine derivative and is primarily used in research settings to study cell cycle regulation and cancer therapeutics.

Synthesis Analysis

Methods

The synthesis of Olomoucine II involves several key steps, utilizing microwave-assisted techniques to enhance reaction efficiency. The process begins with the formation of a 2,6,9-trisubstituted purine core, followed by the introduction of various substituents that modulate its biological activity.

Technical Details

  1. Starting Materials: The synthesis typically starts with commercially available purine derivatives.
  2. Reagents: Specific reagents such as hydroxymethyl propylamine and benzylamine are used to achieve the desired substitutions on the purine ring.
  3. Microwave-Assisted Heating: This technique allows for rapid heating and improved yields, making the synthesis more efficient compared to traditional methods.
  4. Purification: The final product is purified using chromatographic techniques to ensure high purity levels necessary for biological testing .
Molecular Structure Analysis

Structure

Olomoucine II has a complex molecular structure characterized by:

  • Chemical Formula: C₁₄H₁₈N₄O
  • Molecular Weight: Approximately 270.32 g/mol
  • Key Functional Groups: Hydroxyl, amine, and isopropyl groups attached to the purine base.

Data

The compound’s structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm the identity and purity of Olomoucine II following synthesis .

Chemical Reactions Analysis

Reactions

Olomoucine II primarily functions as an inhibitor of cyclin-dependent kinases, affecting cell cycle progression. It has been shown to induce apoptosis in various cancer cell lines through mechanisms that involve the inhibition of CDK activity.

Technical Details

  1. Inhibition Mechanism: The binding of Olomoucine II to CDK1 prevents the phosphorylation of target substrates necessary for cell cycle progression.
  2. Cytotoxicity Assays: In vitro studies demonstrate that Olomoucine II exhibits significant cytotoxic effects with an IC50 value of approximately 3.0 µM against CEM cells, indicating potent anti-cancer activity .
Mechanism of Action

Process

Olomoucine II exerts its effects primarily through competitive inhibition of cyclin-dependent kinases. By binding to the ATP-binding site of CDKs, it disrupts their normal function, leading to cell cycle arrest and apoptosis in cancer cells.

Data

Research indicates that Olomoucine II not only inhibits CDK1 but also shows activity against other CDK family members, contributing to its broad-spectrum anti-cancer properties .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.

Chemical Properties

Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and stability studies under various conditions .

Applications

Scientific Uses

Olomoucine II is primarily utilized in:

  • Cancer Research: As a tool compound for studying cell cycle regulation and potential therapeutic applications in oncology.
  • Drug Development: Investigated for its potential use in combination therapies aimed at overcoming drug resistance in tumors due to its ability to inhibit efflux transporters like ABCB1 .
  • Virology Studies: Preliminary studies suggest antiviral properties against certain human viruses, expanding its potential applications beyond oncology .
Introduction to Cyclin-Dependent Kinase (CDK) Inhibition in Oncological Research

Role of CDK Dysregulation in Cell Cycle Progression and Carcinogenesis

Cyclin-dependent kinases (CDKs) constitute a family of serine/threonine protein kinases that form complexes with cyclins to regulate fundamental cellular processes, including cell cycle progression, transcriptional regulation, and differentiation. The human genome encodes 13 canonical CDKs and over 25 cyclin subunits that assemble into specific CDK-cyclin complexes with distinct functions [1]. CDK1, CDK2, CDK4, and CDK6 primarily govern cell cycle transitions, while CDK7, CDK8, and CDK9 regulate transcription through RNA polymerase II phosphorylation [1] [6]. Dysregulation of CDK activity—through gene amplification, cyclin overexpression, or loss of endogenous inhibitors (CKIs)—represents a hallmark of carcinogenesis. Hyperactivated CDKs drive uncontrolled proliferation by bypassing critical cell cycle checkpoints, enabling genomic instability, and suppressing differentiation pathways. For example, CDK4/6-cyclin D complexes promote G1/S transition through retinoblastoma protein (pRb) phosphorylation, while CDK2-cyclin E complexes facilitate S-phase entry [4]. Beyond cell cycle control, transcriptional CDKs (CDK7, CDK9) sustain oncogene expression and inhibit apoptosis, creating a permissive environment for tumor survival and progression [1] [6].

Evolution of Purine-Based CDK Inhibitors: From Olomoucine to Olomoucine II

The development of purine-based CDK inhibitors originated with the discovery of olomoucine (1994), a 2,6,9-trisubstituted purine that selectively inhibited CDK1 and CDK2, arresting plant and mammalian cells at G1/S and G2/M transitions [4]. Despite its pioneering role, olomoucine exhibited modest potency (IC50 ~7 μM for CDK1/cyclin B) and limited cellular activity [5]. Structural optimization efforts focused on enhancing ATP-binding site affinity, leading to roscovitine (CYC202), which featured branched C2- and bulky N9-isopropyl side chains. These modifications improved CDK1/2 inhibition by 10-20-fold compared to olomoucine [1] [5]. Roscovitine demonstrated broad-spectrum antiproliferative activity and became the first CDK inhibitor to enter clinical trials. However, its moderate efficacy against transcriptional CDKs (CDK7/9) and suboptimal pharmacokinetics necessitated further refinement. This culminated in the synthesis of olomoucine II, characterized by an ortho-hydroxyl group on the C6-benzyl ring. This singular modification conferred a 10-fold enhancement in CDK9 inhibition (IC50 = 0.06 μM) and superior cellular potency compared to roscovitine [1] [6].

Olomoucine II as a Paradigm of 2,6,9-Trisubstituted Purine Analog Development

Olomoucine II exemplifies the rational design of next-generation trisubstituted purines that overcome limitations of early inhibitors. Its molecular structure (C19H26N6O2, MW 370.4 Da) optimizes interactions within the CDK ATP-binding pocket [3] [6]. Key structural attributes include:

  • N9-isopropyl group: Enhances hydrophobic contacts with the kinase hinge region.
  • C6-(2-hydroxybenzyl)amino moiety: Forms critical hydrogen bonds with Leu83 and Glu81 in CDK2.
  • C2-[(1R)-1-(hydroxymethyl)propyl]amino side chain: Stabilizes the purine core through van der Waals interactions [6].This configuration yields exceptional selectivity among CDKs, with IC50 values spanning 0.06 μM (CDK9/cyclin T) to 19.8 μM (CDK4/cyclin D1) [3] [10]. Unlike pan-CDK inhibitors (e.g., flavopiridol), olomoucine II preferentially targets cell cycle and transcriptional CDKs while sparing most non-CDK kinases (IC50 >100 μM) [3]. This selectivity profile minimizes off-target effects and positions olomoucine II as a versatile chemical probe for dissecting CDK biology in cancer.

Table 1: Comparative CDK Inhibition Profile of Olomoucine II

CDK/Cyclin ComplexIC50 (μM)Selectivity vs. Other Kinases
CDK9/Cyclin T0.06>1,600-fold
CDK2/Cyclin E0.10>1,000-fold
CDK7/Cyclin H0.45>220-fold
CDK1/Cyclin B7.60>13-fold
CDK4/Cyclin D119.80>5-fold

Source: [3] [10]

Molecular Design and Structure-Activity Relationship (SAR) of Olomoucine II

Properties

Product Name

Olomoucine II

IUPAC Name

2-[[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]methyl]phenol

Molecular Formula

C19H26N6O2

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C19H26N6O2/c1-4-14(10-26)22-19-23-17(20-9-13-7-5-6-8-15(13)27)16-18(24-19)25(11-21-16)12(2)3/h5-8,11-12,14,26-27H,4,9-10H2,1-3H3,(H2,20,22,23,24)/t14-/m1/s1

InChI Key

NDUVSANREQEDRE-CQSZACIVSA-N

Synonyms

olomoucine II

Canonical SMILES

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3O

Isomeric SMILES

CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.